molecular formula C9H9ClO3 B6255026 4-chloro-2-methoxy-3-methylbenzoic acid CAS No. 198344-88-6

4-chloro-2-methoxy-3-methylbenzoic acid

Cat. No.: B6255026
CAS No.: 198344-88-6
M. Wt: 200.62 g/mol
InChI Key: LWKABWCCWNBZGO-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methoxy-3-methylbenzoic acid typically involves the chlorination of 2-methoxy-3-methylbenzoic acid. This can be achieved through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield, while minimizing the environmental impact and production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like NH3 or RSH in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-Chloro-2-methoxy-3-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 4-chloro-2-methoxy-3-methylbenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the methoxy and chlorine atoms can influence its binding affinity and specificity towards these targets, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

  • 4-Chloro-2-methoxybenzoic acid
  • 4-Chloro-3-methylbenzoic acid
  • 2-Methoxy-3-methylbenzoic acid

Comparison: Compared to its analogs, 4-chloro-2-methoxy-3-methylbenzoic acid is unique due to the specific combination of substituents on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

198344-88-6

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

4-chloro-2-methoxy-3-methylbenzoic acid

InChI

InChI=1S/C9H9ClO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12)

InChI Key

LWKABWCCWNBZGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C(=O)O)Cl

Purity

95

Origin of Product

United States

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